
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound known for its unique structure and properties It consists of two 6-chloropyridin-2-yl groups attached to a phenylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 6-chloropyridin-2-ol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: The chloropyridinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridin-2-ol: A precursor in the synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate.
(6-Chloropyridin-2-yl)methanamine: Another compound with similar pyridinyl groups.
Uniqueness
This compound is unique due to its combination of chloropyridinyl groups and the phosphonothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74546-79-5 |
|---|---|
Molecular Formula |
C16H11Cl2N2O2PS |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
bis[(6-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-13-8-4-10-15(19-13)21-23(24,12-6-2-1-3-7-12)22-16-11-5-9-14(18)20-16/h1-11H |
InChI Key |
ROUHPXPXRNLNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(OC2=NC(=CC=C2)Cl)OC3=NC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


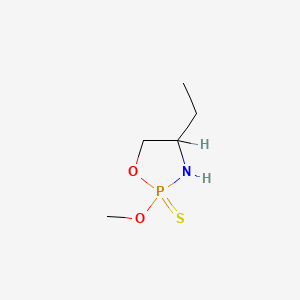
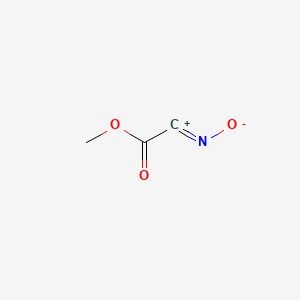
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
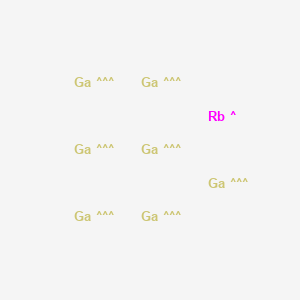



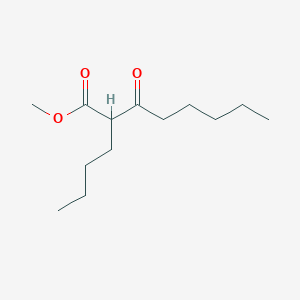
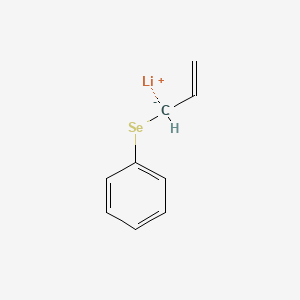
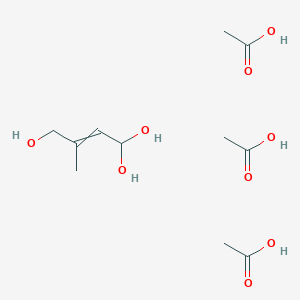
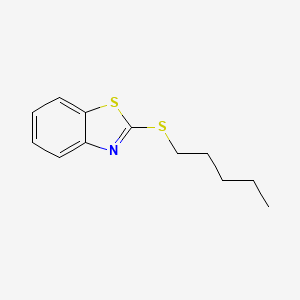
methanone](/img/structure/B14440711.png)

